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molecular formula C12H14IN3 B8312045 1-(4-Amino-3-methylphenyl)-5-iodo-2,4-dimethylimidazole

1-(4-Amino-3-methylphenyl)-5-iodo-2,4-dimethylimidazole

Cat. No. B8312045
M. Wt: 327.16 g/mol
InChI Key: KUFVJCIAMHUZRF-UHFFFAOYSA-N
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Patent
US04740513

Procedure details

Silver sulphate (21.8 g) and crushed iodine (35.5 g) were added portionwise to a stirred solution of 1-(4-amino-3-methylphenyl)-2,4-dimethylimidazole (25.4 g) in sulphuric acid (100 cm3) cooled to -10°. After heating at 55° C. for 2 hours, the cooled mixture was poured onto ice (500 g). The mixture was cautiously adjusted to pH8 by addition of concentrated ammonia solution (S.G. 0.880) and extracted with chloroform (2×500 cm3). The organic extracts were combined, filtered through "Arbocel" (silica) [Trade Mark], and washed with saturated sodium thiosulphate solution (200 cm3). The organic solution was dried (MgSO4) and evaporated in vacuo to give a residue which, on trituration with ether, gave the title compound (32.25 g) as a crude solid which was used without further purification in Preparation 22.
Quantity
25.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
35.5 g
Type
reactant
Reaction Step Four
Quantity
21.8 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[I:1]I.[NH2:3][C:4]1[CH:9]=[CH:8][C:7]([N:10]2[CH:14]=[C:13]([CH3:15])[N:12]=[C:11]2[CH3:16])=[CH:6][C:5]=1[CH3:17].N.CCOCC>S(=O)(=O)(O)O.S([O-])([O-])(=O)=O.[Ag+2]>[NH2:3][C:4]1[CH:9]=[CH:8][C:7]([N:10]2[C:14]([I:1])=[C:13]([CH3:15])[N:12]=[C:11]2[CH3:16])=[CH:6][C:5]=1[CH3:17] |f:5.6|

Inputs

Step One
Name
Quantity
25.4 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)N1C(=NC(=C1)C)C)C
Name
Quantity
100 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Step Four
Name
Quantity
35.5 g
Type
reactant
Smiles
II
Name
Quantity
21.8 g
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Ag+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to -10°
ADDITION
Type
ADDITION
Details
the cooled mixture was poured onto ice (500 g)
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (2×500 cm3)
FILTRATION
Type
FILTRATION
Details
filtered through "Arbocel" (silica) [Trade Mark]
WASH
Type
WASH
Details
washed with saturated sodium thiosulphate solution (200 cm3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a residue which

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C=C1)N1C(=NC(=C1I)C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 32.25 g
YIELD: CALCULATEDPERCENTYIELD 78.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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